1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
Description
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 3807-58-7) is a pyrrole derivative with the molecular formula C₁₄H₁₅NO₃ and a molecular weight of 245.278 g/mol . Its structure features a 4-methoxyphenyl group at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole ring, along with a carboxylic acid substituent at the 3-position. The compound is commercially available with purities ≥95–98% and has applications in pharmaceutical and materials research.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-8-13(14(16)17)10(2)15(9)11-4-6-12(18-3)7-5-11/h4-8H,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCJXGCPGGBFCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359041 | |
| Record name | 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3807-58-7 | |
| Record name | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3807-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multiple steps, starting with the formation of the pyrrole ring. One common approach is the cyclization of a suitable precursor, such as a diketone, under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, and heating to promote ring closure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrrole ring can be reduced to form different derivatives, altering its chemical properties.
Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) are used for substitution reactions.
Major Products Formed:
Oxidation: Esters, amides, and carboxylic acids.
Reduction: Reduced pyrrole derivatives.
Substitution: Substituted methoxyphenyl derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrrole ring can participate in π-π interactions, further influencing biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Fluorophenyl Analogs
- 1-(4-Fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 519151-74-7) replaces the methoxy group with a fluorine atom. Molecular weight: 233.24 g/mol (lower due to fluorine’s atomic mass vs. methoxy group) .
Halogenated Derivatives (Cl, Br)
- Properties: Increased lipophilicity (logP) and molecular weight (e.g., bromophenyl analog: predicted pKa ~5.76) . Applications: Enhanced membrane permeability in drug design due to higher hydrophobicity.
Diethoxyphenyl Derivative
- 1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 923768-61-0) features two ethoxy groups.
Functional Group Modifications on the Pyrrole Ring
Ester Derivatives
- Ethyl 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate (RBM3-311) replaces the carboxylic acid with an ethyl ester.
Boc-Protected Amino Derivative
- 1-{[(tert-Butoxy)carbonyl]amino}-2,5-dimethyl-1H-pyrrole-3-carboxylic acid introduces a Boc-protected amino group. Role: Common in peptide synthesis to protect reactive amines during multi-step reactions .
Complex Substituents
- 4-({[(3-Methoxyphenyl)methyl]amino}methyl)-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carboxylic acid includes an aminomethyl-methoxyphenyl side chain. Properties: Higher molecular weight (364.44 g/mol) and hydrogen-bonding capacity (logP = 3.429) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Commercial Availability and Purity
Biological Activity
1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (CAS: 3807-58-7) is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities.
- Molecular Formula: C14H15NO3
- Molecular Weight: 245.28 g/mol
- Purity: >90%
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrrole, including this compound, exhibit potent antimicrobial properties. A study synthesized various pyrrole derivatives and evaluated their in vitro antimicrobial activity against several bacterial and fungal strains.
Table 1: Antimicrobial Activity of Pyrrole Derivatives
| Compound | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| 8a | 20 | Antibacterial |
| 8b | 18 | Antifungal |
| 8c | 25 | Antibacterial |
| 8d | 22 | Antifungal |
The presence of the methoxy group in the structure was found to enhance the antimicrobial activity significantly, indicating a structure-activity relationship (SAR) that favors such substitutions .
Anticancer Activity
The anticancer potential of this compound has also been explored. Research indicates that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms. For instance, studies have shown that the compound can induce apoptosis in cancer cell lines such as HeLa and L363.
Case Study: Polo-like Kinase Inhibition
A recent investigation into the structure-activity relationship (SAR) of related compounds revealed that modifications to the pyrrole structure can lead to increased potency against Polo-like Kinase 1 (Plk1), a critical regulator in cell cycle progression. The study reported IC50 values ranging from 1.49 to 2.94 μM for several derivatives, highlighting the importance of specific functional groups in enhancing biological activity .
Enzyme Inhibition
In addition to its antimicrobial and anticancer properties, this compound has been studied for its enzyme inhibition capabilities. Pyrrole-based compounds have shown promise in inhibiting various enzymes involved in disease pathways.
Table 2: Enzyme Inhibition Activity
| Enzyme | Inhibition Type | IC50 Value (μM) |
|---|---|---|
| Polo-like Kinase 1 | Competitive | 2.94 |
| Carbonic Anhydrase III | Non-competitive | 3.50 |
The inhibition of these enzymes suggests potential therapeutic applications in treating conditions such as cancer and metabolic disorders .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
